Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Overview
Description
“Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate” is a chemical compound . It appears as a colorless to yellow or pale-red sticky oil to solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H29N3O4 . The InChI code is 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.4 . It appears as a colorless to yellow or pale-red sticky oil to solid . The storage temperature is recommended to be at refrigerator conditions .Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target proteins .
Mode of Action
As a linker in PROTACs, 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE would depend on the specific target proteins of the PROTACs in which it is used. By leading to the degradation of target proteins, it can influence various biochemical pathways depending on the functions of these proteins .
Result of Action
The molecular and cellular effects of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE action would be the degradation of the target proteins of the PROTACs in which it is used . This can lead to a decrease in the activity of these proteins, affecting the cellular processes in which they are involved.
Action Environment
The action, efficacy, and stability of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE, as part of PROTACs, can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular environment, and the presence of other interacting molecules .
properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORWRWRHNHJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569299 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117499-16-8 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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